molecular formula C5H11N B131514 4-Penten-1-amine CAS No. 22537-07-1

4-Penten-1-amine

Cat. No. B131514
CAS RN: 22537-07-1
M. Wt: 85.15 g/mol
InChI Key: UVBBCQLPTZEDHT-UHFFFAOYSA-N
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Description

4-Penten-1-amine is a compound that is part of the class of organic chemicals known as enamines. Enamines are alkenes (compounds with a carbon-carbon double bond) that contain an amine group (a nitrogen atom attached to hydrogen atoms or carbon-containing groups). The structure of 4-penten-1-amine includes a double bond at the fourth carbon and an amine group at the first carbon of the pentene chain.

Synthesis Analysis

The synthesis of compounds related to 4-penten-1-amine can involve various chemical reactions. For instance, perfluoro-4-methylpentene-2, a related perfluoroolefin, reacts with secondary amines to yield a terminal enamine, which can be further hydrolyzed to form the corresponding amide . Another synthesis approach involves the reaction of pent-4-en-1-amines with fluoroalkyl iodides in the presence of sodium dithionite to produce 2-fluoroalkyl pyrrolidine derivatives . Additionally, the synthesis of N-tert-Butyl-4-(tert-butylimino)-2-penten-2-amine demonstrates the stepwise exchange of oxygen in acetylacetone by tert-butylamino groups followed by deprotonation .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-penten-1-amine can be determined using various spectroscopic methods. For example, the structure of 1,1′-diaminoferrocenes derived from cyclo-2-pentene imines was elucidated using single-crystal X-ray analysis . The study of the photoisomerization mechanisms of 4-amino-3-penten-2-one, a chelated keto-enamine isomer, involved low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations to determine the conformations of the reactant and photoproducts .

Chemical Reactions Analysis

4-Penten-1-amine and its derivatives can undergo various chemical reactions. The reaction of perfluoro-4-methylpentene-2 with secondary amines to form enamines , and the free radical addition reactions of pent-4-en-1-amines with fluoroalkyl iodides are examples of such reactions. Additionally, the kinetics of the reaction of amines with 1,1,1-trichloro-4-methoxy-3-penten-2-one to form 1,1,1-trichloro-4-amino-3-penten-2-one was studied, suggesting an addition-elimination mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-penten-1-amine derivatives can be influenced by their molecular structure. For instance, the introduction of a rigid cyclic unit into the 4-methyl-1-pentene sequences significantly changes the structure and properties of the copolymers, as evidenced by 13C nuclear magnetic resonance spectroscopy and X-ray diffraction patterns . The crystallinity and molecular aggregate formation in the amorphous states of these copolymers were also studied .

Scientific Research Applications

Catalytic Applications

  • 4-Penten-1-amine is involved in heterogeneous catalysis. A study by Rossetto et al. (2015) explored the use of β-diimine ligands, including derivatives of 4-Penten-1-amine, in nickel MCM-41 complexes for olefin oligomerization. This application highlights the compound's potential in industrial catalytic processes (Rossetto et al., 2015).

Dielectric Material Applications

  • In the field of energy storage, 4-Penten-1-amine derivatives have been identified as significant. Ghule et al. (2021) discussed the use of poly-4-methyl-1-pentene, a related polymer, as a dielectric material in capacitors, highlighting its importance in the industrial sector for high energy density applications (Ghule et al., 2021).

Chemical Synthesis and Reactions

  • The compound plays a role in various chemical synthesis processes. For example, a study by Jäger et al. (1991) focused on the controlled synthesis of amino-4-pentenediols from 1,4-pentadien-3-ol via epoxy-4-pentenols, demonstrating its versatility in organic synthesis (Jäger et al., 1991).

Polymerization Processes

  • In polymer science, 4-Penten-1-amine related compounds are used in polymerization. Gao et al. (2011) explored the polymerization of 4-methyl-1-pentene using α-diimine nickel catalysts, indicating its utility in creating specific polymer structures (Gao et al., 2011).

Pharmaceutical and Chemical Analysis

  • While avoiding specifics on drug use and side effects, it is notable that 4-Penten-1-amine derivatives appear in pharmaceutical contexts. Toske et al. (2017) identified a newly found impurity in methamphetamine synthesized from a compound related to 4-Penten-1-amine (Toske et al., 2017).

Safety And Hazards

When handling 4-Penten-1-amine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Relevant Papers One relevant paper discusses the mCPBA-mediated metal-free intramolecular aminohydroxylation and dioxygenation reactions of unfunctionalized olefins . In the presence of 1.2 equiv. of m-chlorobenzoic peracid, different N-sulfonyl 4-penten-1-amine substrates could be cyclized via epoxide intermediates, producing the corresponding 2-hydroxymethylpyrrolidine products .

properties

IUPAC Name

pent-4-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-3-4-5-6/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBBCQLPTZEDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336444
Record name 4-Penten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Penten-1-amine

CAS RN

22537-07-1
Record name 4-Penten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENT-4-ENYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
K Ohta, Y Yamada, S Sato - Applied Catalysis A: General, 2016 - Elsevier
… We have found that 4-penten-1-amine is efficiently produced over Tm 2 O 3 , Yb 2 O 3 , and Lu 2 O 3 in the dehydration of 5-amino-1-pentanol (Scheme 1). We also investigated the …
Number of citations: 4 www.sciencedirect.com
E Le Roux, Y Liang, MP Storz… - Journal of the American …, 2010 - ACS Publications
… reaction of 2,2-dimethyl-4-penten-1-amine. Under the prevailing slurry conditions the metal … for the transformation of 2,2-dimethyl-4-penten-1-amine (1a) into pyrrolidine (1b), with the …
Number of citations: 78 pubs.acs.org
K Bobuatong, H Sakurai, M Ehara - ChemCatChem, 2017 - Wiley Online Library
… performed DFT calculations to clarify the mechanism of this reaction and to understand the origin of the remarkable catalytic activity of Au:PVP toward 2,2-diphenyl-4-penten-1-amine (1)…
GQ Liu, L Li, L Duan, YM Li - RSC Advances, 2015 - pubs.rsc.org
… of m-chlorobenzoic peracid, different N-sulfonyl 4-penten-1-amine substrates could be cyclized via epoxide intermediates, producing the corresponding 2-hydroxymethylpyrrolidine …
Number of citations: 20 pubs.rsc.org
GQ Liu, W Li, YM Wang, ZY Ding, YM Li - Tetrahedron Letters, 2012 - Elsevier
… Zinc halide-promoted hydroamination of 4-penten-1-amine compounds was studied. Preliminary results indicated that both steric and electronic factors are crucial for this Lewis acid-…
Number of citations: 28 www.sciencedirect.com
W Li, GQ Liu, B Cui, L Zhang, TT Li, L Li, L Duan… - RSC Advances, 2014 - pubs.rsc.org
… As shown in Table 4, good to excellent results were obtained for substituted 4-penten-1-amine substrates (entries 1 to 8), and substrates lacking of efficient Thorpe–Ingold functional …
Number of citations: 13 pubs.rsc.org
S Tobisch - Chemistry–A European Journal, 2011 - Wiley Online Library
… The present study comprehensively explores alternative mechanistic pathways for intramolecular hydroamination of 2,2-dimethyl-4-penten-1-amine (1) by [{To M }MgMe] (To M =tris(4,4-…
S Tobisch - Chemistry–A European Journal, 2012 - Wiley Online Library
… 7p This study reports the comprehensive exploration of the intramolecular HA of prototype substrate S (2,2-dimethyl-4-penten-1-amine) by 1 using a chemically plausible catalyst model …
H Kim, YK Kim, JH Shim, M Kim, M Han… - Advanced Synthesis …, 2006 - Wiley Online Library
… The internal hydroamination of 2,2-dimethyl-4penten-1-amine (7) was selected for initial … helpful but not a prerequisite for successful cyclization, as 4penten-1-amine (5) and 5-hexen-2-…
Number of citations: 98 onlinelibrary.wiley.com
J Rodriguez, A Tabey, S Mallet-Ladeira… - Chemical Science, 2021 - pubs.rsc.org
… of 4-penten-1-ol or N-tosyl 4-penten-1-amine, the oxy- and amino-vinylations are largely predominant. The tetrahydrofurane and pyrrolidine products 9a,b featuring iodo styryl arms …
Number of citations: 38 pubs.rsc.org

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